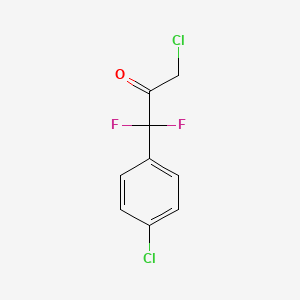
3-(trifluoromethoxy)cyclopentane-1-carboxylic acid, Mixture of diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound “3-(trifluoromethoxy)cyclopentane-1-carboxylic acid” is a cyclopentane derivative with a carboxylic acid and a trifluoromethoxy group attached. The presence of multiple stereocenters indicates that it exists as a mixture of diastereomers .
Molecular Structure Analysis
The compound contains a five-membered cyclopentane ring, a carboxylic acid group (-COOH), and a trifluoromethoxy group (-OCF3). The presence of multiple stereocenters indicates that it exists as a mixture of diastereomers .Chemical Reactions Analysis
The carboxylic acid group is acidic and can undergo reactions typical of carboxylic acids, such as esterification and amide formation. The trifluoromethoxy group is generally stable but can be displaced by nucleophiles under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The carboxylic acid group would confer acidity and potential for hydrogen bonding. The trifluoromethoxy group is highly electronegative and could influence the compound’s reactivity .Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(trifluoromethoxy)cyclopentane-1-carboxylic acid involves the introduction of a trifluoromethoxy group onto a cyclopentane ring, followed by carboxylation of the resulting compound. The final product is a mixture of diastereomers.", "Starting Materials": [ "Cyclopentene", "Trifluoromethanol", "Sodium hydride", "Carbon dioxide", "Diethyl ether", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Cyclopentene is reacted with trifluoromethanol in the presence of sodium hydride to form 3-(trifluoromethoxy)cyclopentene.", "The resulting compound is then treated with carbon dioxide in diethyl ether to form a mixture of diastereomeric carboxylic acids.", "The diastereomers are separated by column chromatography.", "The desired diastereomer is then treated with methanol and hydrochloric acid to yield 3-(trifluoromethoxy)cyclopentane-1-carboxylic acid." ] } | |
CAS-Nummer |
2386541-93-9 |
Produktname |
3-(trifluoromethoxy)cyclopentane-1-carboxylic acid, Mixture of diastereomers |
Molekularformel |
C7H9F3O3 |
Molekulargewicht |
198.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



